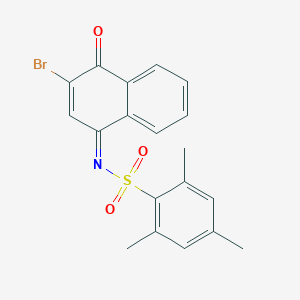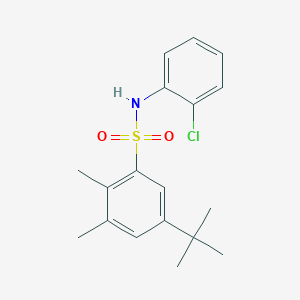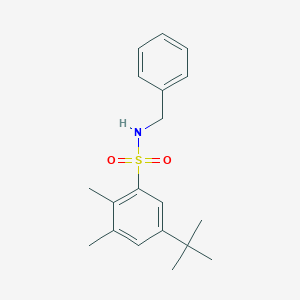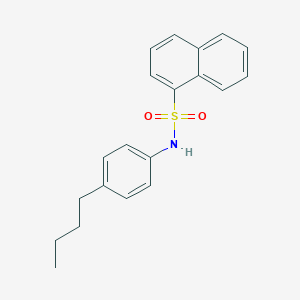
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as BON, is a compound that has been extensively studied for its potential therapeutic applications. BON belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse pharmacological activities.
作用机制
The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. Tubulin is a protein that plays a crucial role in cell division, and its polymerization is necessary for the formation of microtubules, which are essential for the proper functioning of the cytoskeleton. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide binds to the colchicine-binding site of tubulin, which prevents tubulin from polymerizing and disrupts microtubule dynamics. This leads to cell cycle arrest and eventually apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth and proliferation. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide also inhibits the production of inflammatory cytokines, which reduces inflammation and may have therapeutic implications in various inflammatory diseases.
实验室实验的优点和局限性
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It has a high potency and selectivity for cancer cells, which makes it an attractive candidate for cancer therapy. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to have low toxicity in normal cells, which is an important consideration for the development of anticancer agents. However, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide also has a short half-life, which may limit its efficacy in vivo.
未来方向
There are several future directions for the research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One direction is to develop more potent and selective analogs of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide that can overcome its limitations. Another direction is to investigate the combination of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide with other anticancer agents to enhance its efficacy. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to have potential as an anti-inflammatory agent, and further research is needed to explore its therapeutic applications in inflammatory diseases. Overall, the research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has provided valuable insights into its potential as a therapeutic agent, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
合成方法
The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the condensation reaction between 3-bromo-4-hydroxy-1-naphthaldehyde and 2,4,6-trimethylbenzenesulfonamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization. The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been optimized to achieve high yields and purity, and the compound has been characterized by various spectroscopic techniques.
科学研究应用
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is in the treatment of cancer. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often impaired in cancer cells.
In addition to its anticancer activity, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been studied for its potential as an anti-inflammatory agent. N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
分子式 |
C19H16BrNO3S |
|---|---|
分子量 |
418.3 g/mol |
IUPAC 名称 |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16BrNO3S/c1-11-8-12(2)19(13(3)9-11)25(23,24)21-17-10-16(20)18(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChI 键 |
LOYOBXXMALEPAS-FXBPSFAMSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)




![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)


![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)